N-Nitrosodipropylamine-d14

Description

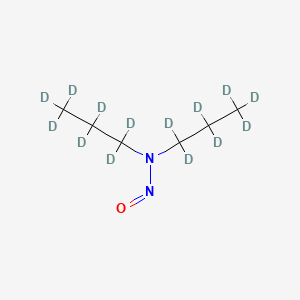

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-5-8(7-9)6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKFDHTUAUWZPQ-ZLKPZJALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-96-3 | |

| Record name | 93951-96-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Nitrosodipropylamine-d14: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodipropylamine (NDPA) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in numerous animal species and are reasonably anticipated to be human carcinogens. The deuterated isotopologue, N-Nitrosodipropylamine-d14 (NDPA-d14), serves as an invaluable tool in the study of its non-labeled counterpart. Due to their identical physicochemical properties, NDPA-d14 is primarily utilized as an internal standard in analytical methodologies, particularly mass spectrometry, to enable precise quantification and tracing of NDPA in complex biological and environmental matrices. Understanding the mechanism of action of NDPA is therefore crucial for assessing its toxicological risk and for the development of potential mitigation strategies. This technical guide provides an in-depth overview of the core mechanisms of NDPA's biological activity, with a focus on its metabolic activation, interaction with cellular macromolecules, and the subsequent cellular consequences.

Data Presentation

Carcinogenicity of N-Nitrosodipropylamine (NDPA)

The carcinogenic potential of NDPA has been evaluated in various animal models. The TD50, the chronic dose rate in mg/kg body weight/day that would induce tumors in half of the test animals that would have remained tumor-free at zero dose, is a key metric for carcinogenic potency.

| Species | Sex | Route of Administration | Target Organs | TD50 (mg/kg/day) | Reference |

| Rat | Male | Oral (Drinking Water) | Liver, Esophagus, Nasal Cavity | 0.186 | [1] |

| Rat | Female | Oral (Gavage) | Liver, Esophagus, Nasal Cavity | Not specified | [2] |

| Mouse | Male | Oral (Gavage) | Forestomach, Lungs | Not specified | [2] |

| Monkey | - | Intraperitoneal | Liver | 0.0121 | [1] |

Note: TD50 values can vary depending on the specific experimental conditions and statistical models used. The values presented here are indicative of the potent carcinogenicity of NDPA.

Enzyme Kinetics of NDPA Metabolism

The metabolic activation of NDPA is a critical step in its mechanism of action and is primarily catalyzed by cytochrome P450 (CYP) enzymes. The Michaelis-Menten constants, Km and Vmax, describe the kinetics of these enzymatic reactions, where Km is the substrate concentration at half-maximal velocity and Vmax is the maximum reaction velocity.

| CYP Isoform | Species | System | Km (µM) | Vmax (nmol/min/nmol CYP) | Reference |

| CYP2E1 | Human | Liver Microsomes | ~66 | 1.44 (nmol nitrite/min/nmol P450) | |

| CYP2B1 | Rat | Purified, reconstituted system | Not specified | High activity | [3] |

| CYP2E1 | Rat | Liver Microsomes | Not specified | Catalyzes depropylation | [3] |

Note: Kinetic parameters can be influenced by the experimental system (e.g., purified enzymes vs. microsomes) and conditions. The data indicates a significant role for CYP2E1 in the metabolism of NDPA.

Core Mechanism of Action

The carcinogenic activity of N-Nitrosodipropylamine is not inherent to the molecule itself but requires metabolic activation to generate reactive electrophilic species that can interact with cellular macromolecules, most notably DNA.

Metabolic Activation Pathway

The primary pathway for the bioactivation of NDPA is through oxidative metabolism mediated by cytochrome P450 enzymes, predominantly CYP2E1 and CYP2B1. This process involves the hydroxylation of the α-carbon atom of one of the propyl chains.

References

Metabolism and Toxicology of Deuterated N-Nitrosodipropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and toxicology of deuterated N-Nitrosodipropylamine (NDPA), a compound of significant interest in carcinogenicity research and drug development. Given the limited direct experimental data on deuterated NDPA, this guide synthesizes findings from studies on non-deuterated NDPA and draws parallels from well-documented research on other deuterated nitrosamines, particularly N-nitrosodimethylamine (NDMA).

Introduction

N-Nitrosodipropylamine is a potent animal carcinogen, primarily inducing tumors in the liver, nasal cavity, and esophagus.[1] Its carcinogenicity is intrinsically linked to its metabolic activation by cytochrome P450 (CYP) enzymes. The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can significantly alter the metabolic fate and toxicological profile of xenobiotics. This "deuterium isotope effect" is a critical consideration in drug development and toxicological risk assessment. Deuterated nitrosamines are also invaluable as internal standards in analytical chemistry for tracing metabolic pathways and quantifying exposure.[2]

Metabolism of N-Nitrosodipropylamine

The metabolism of NDPA is a critical prerequisite for its carcinogenic activity and proceeds primarily through three oxidative pathways targeting the propyl chains: α-, β-, and γ-hydroxylation.[1]

-

α-Hydroxylation: This is considered the principal bioactivation pathway.[1] It is catalyzed mainly by CYP2E1 and CYP2B1 and leads to the formation of an unstable α-hydroxy-NDPA.[1][3][4] This intermediate spontaneously decomposes to yield a reactive diazonium ion, which is a potent alkylating agent capable of forming DNA adducts, thereby initiating carcinogenesis.[1][5]

-

β-Hydroxylation: This pathway results in the formation of N-nitroso-2-hydroxypropylpropylamine, which can be further oxidized. This pathway is also implicated in the formation of methylating species.[6]

-

γ-Hydroxylation: This is a minor metabolic route that produces N-nitroso-3-hydroxypropylpropylamine.[5]

The Deuterium Isotope Effect

The substitution of hydrogen with deuterium at the α-carbon of the propyl chain is expected to significantly slow down the rate of α-hydroxylation. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in CYP-mediated metabolism.[7][8][9][10]

Studies on deuterated N-nitrosodimethylamine (NDMA-d6) have demonstrated a pronounced kinetic isotope effect. Complete deuteration of NDMA led to a significant reduction in its metabolic oxidation rate when co-administered with non-deuterated NDMA.[11] While high doses of NDMA and NDMA-d6 showed similar levels of DNA alkylation in the liver, at lower doses, NDMA-d6 produced one-third less liver DNA alkylation but three times more kidney DNA alkylation.[11] This suggests that the reduced first-pass metabolism in the liver allows more of the deuterated compound to reach other organs.[11]

Based on these findings, it is highly probable that α-deuteration of NDPA would similarly decrease its rate of metabolic activation, leading to reduced carcinogenicity in primary target organs like the liver.

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and toxicology of NDPA and the anticipated effects of deuteration based on studies of analogous compounds.

Table 1: Carcinogenicity of N-Nitrosodipropylamine in Animal Models

| Species | Route of Administration | Target Organs | Tumor Incidence | Reference |

| Rat | Oral | Liver, Nasal Cavity, Esophagus | High | [1] |

| Hamster | Intratracheal Instillation | Respiratory Organs | 72% | [1] |

| Mouse | Oral | Liver | Not specified | [1] |

| Monkey | Oral | Liver | Not specified | [1] |

Table 2: Inferred Pharmacokinetic Parameters of Deuterated NDPA (based on NDMA data)

| Parameter | N-Nitrosodipropylamine (NDPA) | Deuterated NDPA (NDPA-d14) (Inferred) | Rationale/Reference |

| Metabolic Clearance | High | Lower | Slower CYP-mediated α-hydroxylation due to the kinetic isotope effect.[11][12] |

| Bioavailability (Oral) | Low | Higher | Reduced first-pass metabolism in the liver.[11] |

| Half-life | Short | Longer | Decreased rate of elimination.[11] |

| Liver DNA Adducts | High | Lower | Reduced formation of the reactive alkylating species.[11] |

| Extrahepatic DNA Adducts | Lower | Potentially Higher | Increased systemic circulation allowing for metabolism in other tissues.[11] |

Toxicology of Deuterated N-Nitrosodipropylamine

The primary toxicological concern for NDPA is its carcinogenicity, which is a direct consequence of its metabolic activation to DNA-damaging electrophiles.[1][5] The formation of DNA adducts, if not repaired, can lead to mutations and the initiation of cancer.[1][8][13][14]

Given the anticipated reduction in metabolic activation due to deuteration, NDPA-d14 is expected to exhibit lower carcinogenic potency compared to its non-deuterated counterpart, particularly in the liver. This has been observed in studies with other deuterated nitrosamines, where deuteration at the α-position reduced carcinogenic potency.[7][8][10] However, the potential for increased exposure and subsequent toxicity in extrahepatic tissues should not be overlooked.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of nitrosamine (B1359907) metabolism and toxicology. Below are outlines of key experimental protocols.

In Vitro Metabolism using Liver Microsomes

This protocol is used to assess the metabolic stability and identify the metabolites of a test compound.[6][9][15][16][17]

Objective: To determine the rate of metabolism and identify the primary metabolites of NDPA and deuterated NDPA.

Materials:

-

Liver microsomes (from rat, hamster, or human)

-

Test compounds (NDPA, deuterated NDPA)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile (B52724) or methanol)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify metabolites.

Animal Carcinogenicity Bioassay

This protocol is designed to evaluate the long-term carcinogenic potential of a chemical in animal models.[11][12][18]

Objective: To compare the carcinogenic potency of NDPA and deuterated NDPA in a relevant animal model (e.g., rats or hamsters).

Materials:

-

Test animals (e.g., male Syrian golden hamsters)

-

Test compounds (NDPA, deuterated NDPA)

-

Vehicle for administration (e.g., phosphate buffer)

-

Standard laboratory animal housing and diet

Procedure:

-

Acclimatize animals to laboratory conditions.

-

Divide animals into treatment groups (vehicle control, NDPA, deuterated NDPA) with multiple dose levels.

-

Administer the test compounds via the chosen route (e.g., intratracheal instillation) at regular intervals for a specified duration (e.g., once a week for 15 weeks).

-

Monitor animals for clinical signs of toxicity and tumor development throughout their lifespan.

-

At the end of the study or upon humane endpoint, perform a complete necropsy.

-

Collect all major organs and any observed tumors for histopathological examination.

-

Analyze tumor incidence and latency data to compare the carcinogenic effects of the compounds.

DNA Adduct Analysis

This protocol is used to detect and quantify the formation of DNA adducts in tissues of animals exposed to a chemical.[7][8][13][14]

Objective: To compare the levels and types of DNA adducts formed in target organs of animals treated with NDPA and deuterated NDPA.

Materials:

-

Target tissues (e.g., liver, lung) from treated and control animals

-

DNA extraction kit

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

-

Internal standards (isotopically labeled DNA adducts)

-

LC-MS/MS system

Procedure:

-

Extract genomic DNA from the target tissues.

-

Hydrolyze the DNA to individual deoxynucleosides using a cocktail of enzymes.

-

Add internal standards to the hydrolyzed DNA samples.

-

Analyze the samples by LC-MS/MS to identify and quantify the specific DNA adducts.

-

Compare the adduct profiles and levels between the different treatment groups.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Caption: Metabolic pathways of N-Nitrosodipropylamine and the effect of deuteration.

Caption: Workflow for assessing metabolism and toxicology.

Conclusion

References

- 1. Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-n-propylamine to the lung of Syrian golden hamsters following intermittent instillations to the trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Nitrosodipropylamine | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hesiglobal.org [hesiglobal.org]

- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterium isotope effects in carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. uwo.ca [uwo.ca]

- 13. Evolution of Research on the DNA Adduct Chemistry of N-Nitrosopyrrolidine and Related Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines [mdpi.com]

- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. publications.iarc.who.int [publications.iarc.who.int]

Carcinogenic Potential of N-Nitrosodipropylamine and its Isotopes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodipropylamine (NDPA) is a potent animal carcinogen, primarily inducing tumors in the liver, esophagus, and nasal cavity. This technical guide provides a comprehensive overview of the carcinogenic potential of NDPA, consolidating key data on its toxicity, mechanisms of action, and the experimental protocols used for its evaluation. While extensive research has been conducted on NDPA, significant data gaps remain, particularly concerning the carcinogenic potential of its isotopes and the specific signaling pathways driving its tumorigenic effects. This document aims to be a critical resource for professionals in research and drug development by presenting a detailed synthesis of the current scientific understanding of NDPA's carcinogenicity.

Quantitative Carcinogenicity Data

The carcinogenic potency of N-Nitrosodipropylamine has been evaluated in several animal studies, primarily in rats. The following tables summarize key quantitative data from these studies.

Table 1: Carcinogenic Potency of N-Nitrosodipropylamine

| Species | Route of Administration | TD50 (mg/kg body weight/day) | Target Organs | Reference |

| Rat | Oral (drinking water) | 0.186 | Esophagus, Liver, Nasal Cavity | [1] |

| Monkey (Rhesus) | Intraperitoneal/Intravenous | 0.0121 | Liver | [1] |

TD50 : The chronic dose rate in mg/kg body weight/day which would induce tumors in half of the test animals that would have remained tumor-free at zero dose.

Table 2: Dose-Response Data for N-Nitrosodipropylamine-Induced Carcinogenesis in F344 Rats

| Dose (mmol) | Administration Route & Duration | Survival Time | Key Tumor Findings | Reference |

| 2 | Gavage, 30 weeks | All animals died by week 40 | Carcinomas of the liver, nasal cavity, and esophagus | [2] |

| 1 | Gavage, 30 weeks | Survived to week 60 | Carcinomas of the liver, nasal cavity, and esophagus | [2] |

Table 3: Acute Toxicity of N-Nitrosodipropylamine

| Species | Route of Administration | LD50 (mg/kg) | Observations | Reference |

| Rat | Gavage | 480 | Deaths occurred after 3-7 days, primarily due to hepatotoxicity. | [3] |

Metabolic Activation and Mechanism of Carcinogenesis

The carcinogenicity of N-Nitrosodipropylamine is dependent on its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.

The initial and rate-limiting step in the activation of many nitrosamines is the hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation)[4]. This process is primarily catalyzed by CYP2E1 and CYP2B1 isoforms[2]. α-hydroxylation of NDPA leads to the formation of an unstable α-hydroxy-N-nitrosodipropylamine, which spontaneously decomposes to form a reactive propyl-diazonium ion. This electrophilic intermediate can then alkylate cellular macromolecules, including DNA, forming DNA adducts[5]. The formation of these DNA adducts, if not repaired, can lead to mutations in critical genes, such as tumor suppressor genes (e.g., p53) and proto-oncogenes (e.g., Ras), initiating the process of carcinogenesis[6].

While the Ras-Raf-MEK-ERK and PI3K/Akt signaling pathways are known to be involved in cancers induced by other nitrosamines like N-nitrosodimethylamine (NDMA) and the tobacco-specific nitrosamine (B1359907) NNK[7][8], direct evidence specifically linking NDPA to the activation of these pathways is currently limited.

DNA Adduct Formation

The propyl-diazonium ion generated from the metabolic activation of NDPA can react with DNA bases, forming various DNA adducts. While the specific adduct profile of NDPA is not as extensively characterized as that of other nitrosamines, the formation of alkylated guanine (B1146940) and thymine (B56734) residues is a key mechanistic step in its carcinogenicity[9]. These adducts can cause mispairing during DNA replication, leading to permanent mutations.

Carcinogenic Potential of N-Nitrosodipropylamine Isotopes

There is a significant lack of data regarding the carcinogenic potential of isotopically labeled N-Nitrosodipropylamine. However, studies on other deuterated nitrosamines provide some insights into the potential effects of isotopic substitution. The substitution of hydrogen with deuterium (B1214612) at the α-carbon position can decrease the rate of metabolic activation, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "deuterium isotope effect" can lead to reduced carcinogenicity[10]. For instance, studies with deuterated nitrosomethyl-n-butylamine have shown that deuterium labeling at the alpha position of the butyl group decreased its carcinogenic effectiveness[9]. Conversely, labeling at other positions might alter the metabolic profile and potentially shift the carcinogenic activity to different target organs. Without direct experimental data for deuterated NDPA, its carcinogenic potential relative to the unlabeled compound remains speculative.

Experimental Protocols

The assessment of NDPA's carcinogenic potential relies on standardized long-term animal bioassays. The following sections detail the typical methodologies employed in these studies, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the National Cancer Institute (NCI)[2][7][10][11][12][13][14].

General Carcinogenicity Bioassay Protocol

A typical chronic carcinogenicity study of a chemical like NDPA involves the following steps:

-

Animal Model:

-

Species and Strain: Fischer 344 (F344) rats are commonly used due to their well-characterized background tumor rates and susceptibility to nitrosamine-induced carcinogenesis. B6C3F1 mice are also frequently used in two-species testing paradigms[7].

-

Age and Sex: Studies typically commence with young adult animals (e.g., 6-8 weeks old). Both male and female animals are used to assess for any sex-specific differences in response.

-

Health Status: Animals are sourced from specific-pathogen-free (SPF) colonies to minimize the influence of infectious diseases on the study outcome.

-

Acclimation: Animals are acclimated to the laboratory environment for a period of at least one to two weeks before the start of the study.

-

-

Housing and Husbandry:

-

Environment: Animals are housed in a controlled environment with regulated temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle.

-

Caging: Animals are typically housed in polycarbonate cages with appropriate bedding.

-

Diet and Water: A standard certified rodent diet and drinking water are provided ad libitum. The test substance may be administered in the feed or drinking water.

-

-

Dose Selection and Administration:

-

Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group are used. The highest dose is typically the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause overt toxicity or a significant decrease in body weight gain.

-

Route of Administration: The route of administration is chosen to mimic potential human exposure. For NDPA, oral administration via gavage, in drinking water, or mixed in the diet are common methods[3].

-

Duration: Chronic studies typically last for the majority of the animal's lifespan, which is generally 24 months for rats and 18-24 months for mice[12].

-

-

In-life Observations:

-

Clinical Signs: Animals are observed daily for clinical signs of toxicity.

-

Body Weight and Food/Water Consumption: Body weights and food/water consumption are recorded weekly for the first 13 weeks and at least monthly thereafter.

-

Palpation: Animals are palpated for the presence of masses regularly.

-

-

Terminal Procedures and Pathology:

-

Necropsy: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed on all animals, including those that die or are euthanized during the study.

-

Histopathology: A comprehensive set of tissues is collected and preserved in 10% neutral buffered formalin. Tissues are then processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a qualified veterinary pathologist[15][16][17].

-

Analytical Methods for NDPA and its Metabolites

Accurate quantification of NDPA and its metabolites in biological matrices is crucial for toxicokinetic and mechanistic studies. Common analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the detection and quantification of volatile nitrosamines like NDPA in various matrices, including water, soil, and biological tissues[18][19].

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Increasingly used for the analysis of nitrosamines and their metabolites due to its high sensitivity and applicability to a wider range of compounds[16][18].

-

Sample Preparation: Extraction from biological matrices often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes of interest prior to instrumental analysis[19][20].

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the carcinogenic potential of N-Nitrosodipropylamine.

Conclusion and Future Directions

N-Nitrosodipropylamine is a well-established animal carcinogen, with its tumorigenic effects primarily attributed to metabolic activation by cytochrome P450 enzymes and subsequent DNA damage. While the toxicological profile of NDPA is reasonably well-characterized, this technical guide highlights critical areas where further research is needed. Specifically, studies on the carcinogenic potential of NDPA isotopes are virtually non-existent and would be invaluable for a more complete understanding of its mechanism of action. Furthermore, a more detailed investigation into the specific signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K/Akt pathways, that are dysregulated by NDPA would provide crucial insights for risk assessment and the development of potential preventative or therapeutic strategies. For professionals in drug development, a thorough understanding of the carcinogenic risk of potential N-nitrosamine impurities like NDPA is paramount for ensuring patient safety.

References

- 1. mdpi.com [mdpi.com]

- 2. policycommons.net [policycommons.net]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. mdpi.com [mdpi.com]

- 5. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] A review on biological matrices and analytical methods used for determination of drug of abuse | Semantic Scholar [semanticscholar.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Involvement of NF-κB/PI3K/AKT signaling pathway in the protective effect of prunetin against a diethylnitrosamine induced hepatocellular carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-nitrosodiethylamine mechanistic data and risk assessment: bioactivation, DNA-adduct formation, mutagenicity, and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. quantics.co.uk [quantics.co.uk]

- 11. Oecd 541 guidelines | PPTX [slideshare.net]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Rat hepatocarcinogenesis induced by N-nitrosodiethylamine and N-nitrosomorpholine continuously administered at low doses. From basophilic areas of hepatocytes to hepatocellular tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. ser.nl [ser.nl]

- 18. japsonline.com [japsonline.com]

- 19. cbspd.com [cbspd.com]

- 20. ijpsjournal.com [ijpsjournal.com]

Technical Guide: Sourcing and Application of N-Nitrosodipropylamine-d14 for Analytical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Nitrosodipropylamine-d14 (NDPA-d14), including its commercial availability, quality considerations, and its critical role as an internal standard in the quantitative analysis of nitrosamine (B1359907) impurities.

Introduction: The Role of NDPA-d14 in Nitrosamine Analysis

N-Nitrosodipropylamine (NDPA) is a member of the nitrosamine class of compounds, which are recognized as probable human carcinogens.[1] The detection and quantification of such impurities at trace levels in pharmaceuticals, food, and environmental samples are of paramount importance for public health and regulatory compliance.

This compound (CAS: 93951-93-3) is the stable isotope-labeled (SIL) analogue of NDPA. Due to its chemical identity with the target analyte, it exhibits similar behavior during sample extraction, cleanup, and chromatographic separation.[2][3] However, its increased mass, due to the 14 deuterium (B1214612) atoms, allows it to be distinguished by a mass spectrometer.[1] This makes NDPA-d14 an ideal internal standard (IS) for isotope dilution analysis, a powerful technique that corrects for sample matrix effects and variations in analytical performance, ensuring highly accurate and precise quantification.[2][3]

Commercial Availability and Supplier Specifications

This compound is available from several specialized chemical suppliers as a certified reference material or research chemical. It is typically offered as a neat material or in a solution of a specified concentration. When sourcing this standard, researchers should carefully consider the product's purity, isotopic enrichment, and the supplier's quality certifications (e.g., ISO 17034).

Below is a summary of commercial suppliers and their typical product specifications.

| Supplier Name | Product Name | CAS Number | Catalog Number (Example) | Purity / Isotopic Enrichment | Format | Storage Temp. |

| LGC Standards | This compound | 93951-96-3 | TRC-N545450 | >95% (HPLC) | Neat | -20°C |

| Cambridge Isotope Labs | N-Nitroso-di-n-propylamine (D₁₄) | 93951-96-3 | DLM-2131-S | 98% (Chemical Purity) | 1 mg/mL in Methylene chloride-D₂ | +2°C to +8°C |

| AccuStandard | N-Nitrosodi-n-propylamine-d14 | 93951-96-3 | NAS-D-001S | Not Specified | 100 µg/mL in Methanol | Freeze (<-10°C) |

| MedChemExpress | This compound | 93951-96-3 | HY-139414S | Not Specified | Neat (Liquid) | -20°C (3 years) |

| Simson Pharma | This compound | 93951-96-3 | Not Specified | High Purity (CoA provided) | Not Specified | Not Specified |

| Pharmaffiliates | N-Nitrosodipropylamine D14 | 93951-96-3 | PAPST010335 | Not Specified | Not Specified | Not Specified |

Note: Product details, such as catalog numbers and available formats, are subject to change. Researchers should always consult the supplier's official website and Certificate of Analysis (CoA) for the most current information.

Supplier Selection and Quality Evaluation

Choosing a reliable supplier is critical for ensuring the accuracy of quantitative analysis. The following workflow outlines a systematic approach to selecting and qualifying a supplier for this compound.

References

An In-depth Technical Guide to N-Nitrosodipropylamine-d14 (CAS 93951-96-3): Properties, Metabolism, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Nitrosodipropylamine-d14 (NDPA-d14), a deuterated isotopologue of the carcinogenic N-nitrosamine, N-Nitrosodipropylamine (NDPA). Primarily utilized as an internal standard in analytical chemistry, NDPA-d14 is instrumental for the accurate quantification of its non-labeled counterpart in various matrices, including pharmaceuticals, food, and environmental samples. This guide details its physicochemical properties, the metabolic pathways of NDPA that necessitate its monitoring, and detailed analytical protocols for its detection.

Core Properties and Data

This compound is synthesized to be chemically identical to NDPA, with the exception of the substitution of 14 hydrogen atoms with deuterium. This isotopic labeling results in a distinct mass-to-charge ratio, allowing for its differentiation from the native compound in mass spectrometry-based analyses, without altering its chemical behavior during sample preparation and analysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data for the non-deuterated form, N-Nitrosodipropylamine (NDPA), is also provided for comparison.

| Property | This compound (CAS: 93951-96-3) | N-Nitrosodipropylamine (CAS: 621-64-7) |

| Molecular Formula | C₆D₁₄N₂O | C₆H₁₄N₂O |

| Molecular Weight | 144.28 g/mol [1] | 130.19 g/mol |

| Appearance | Colorless to light yellow liquid[2] | Clear to pale yellow liquid |

| Density | 1.013 g/mL at 25°C (lit.)[2][3] | ~1.01 g/mL |

| Boiling Point | 206°C (lit.)[2][3] | 206°C |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly), Methanol (B129727) (Slightly)[3] | Soluble in organic solvents and lipids |

| Storage Temperature | 2-8°C[1] | -20°C |

Metabolic Activation and Carcinogenic Pathway of N-Nitrosodipropylamine

The primary health concern associated with N-Nitrosodipropylamine (NDPA) is its carcinogenicity, which is a result of its metabolic activation into reactive electrophiles that can damage DNA. The deuterated form, NDPA-d14, is used to trace and quantify this hazardous compound. The metabolic pathway predominantly occurs in the liver and is initiated by cytochrome P450 (CYP) enzymes.

The metabolic activation of NDPA begins with the hydroxylation of the α-carbon atom, a reaction catalyzed by CYP isozymes, primarily CYP2E1, CYP2B1, and to a lesser extent, CYP3A4.[1][2][3][4][5] This initial step is considered the rate-limiting activation pathway. The resulting α-hydroxy-N-nitrosodipropylamine is an unstable intermediate that undergoes spontaneous decomposition. This decomposition releases an aldehyde (propanal) and forms a highly reactive propyl-diazonium ion. This diazonium ion is a potent electrophile that can readily alkylate nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Experimental Protocols for the Analysis of N-Nitrosodipropylamine

The accurate quantification of NDPA in various matrices is critical for safety assessment. The use of this compound as an internal standard is a key component of robust analytical methods, typically employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

General Experimental Workflow

The general workflow for the analysis of NDPA involves sample preparation to extract and concentrate the analyte, followed by instrumental analysis for separation and detection.

Detailed Protocol: GC-MS/MS Analysis of NDPA in a Pharmaceutical Matrix

This protocol provides a detailed methodology for the determination of NDPA in a solid drug product using GC-MS/MS with NDPA-d14 as an internal standard.

1. Materials and Reagents:

-

N-Nitrosodipropylamine (NDPA) certified reference standard

-

This compound (NDPA-d14) certified reference standard

-

Dichloromethane (DCM), HPLC grade or higher

-

Methanol, HPLC grade or higher

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1M)

-

Anhydrous sodium sulfate (B86663)

-

Deionized water

-

Volumetric flasks, pipettes, and syringes

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Standard and Sample Preparation:

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of NDPA-d14 in methanol in a volumetric flask.

-

NDPA Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of NDPA in methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the NDPA stock solution with DCM to achieve concentrations ranging from, for example, 1 to 100 ng/mL. Spike each calibration standard with the NDPA-d14 internal standard stock solution to a final concentration of 20 ng/mL.

-

Sample Preparation:

-

Accurately weigh a portion of the ground drug product powder (e.g., 250 mg) into a 15 mL centrifuge tube.

-

Add 10 mL of 1M NaOH solution, vortex briefly, and shake for at least 5 minutes to dissolve or suspend the sample.

-

Add 2.0 mL of DCM to the suspension, vortex briefly, and then shake for at least 5 minutes for liquid-liquid extraction.

-

Centrifuge the mixture to separate the layers.

-

Carefully transfer the lower organic layer (DCM) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

-

Spike the extracted sample with the NDPA-d14 internal standard.

-

Filter the final extract through a 0.22 µm syringe filter into a GC vial.

-

3. GC-MS/MS Instrumental Conditions:

-

Gas Chromatograph (GC):

-

Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet Temperature: 250°C.

-

Injection Mode: Pulsed splitless.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program: e.g., initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

NDPA: Monitor appropriate precursor to product ion transitions (e.g., m/z 130 -> m/z 88).

-

NDPA-d14: Monitor appropriate precursor to product ion transitions (e.g., m/z 144 -> m/z 102).

-

-

4. Data Analysis and Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of NDPA to the peak area of NDPA-d14 against the concentration of the NDPA calibration standards.

-

Determine the concentration of NDPA in the sample extract by applying the peak area ratio obtained from the sample to the calibration curve.

-

Calculate the final concentration of NDPA in the original drug product, taking into account the initial sample weight and dilution factors.

Handling and Safety Precautions

N-Nitrosodipropylamine and its deuterated form are classified as potential carcinogens and should be handled with extreme caution.[6]

-

Engineering Controls: All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Storage: Store the compounds in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of all waste containing these compounds in accordance with local, state, and federal regulations for hazardous chemical waste.

This guide provides a foundational understanding of this compound and its critical role in the analysis of the carcinogenic compound NDPA. Researchers and professionals are encouraged to consult specific regulatory guidelines and validated methods relevant to their matrix and application.

References

- 1. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Toxicological Profile of N-Nitrosodipropylamine: An In-Depth Technical Guide for Researchers

Executive Summary

N-Nitrosodipropylamine (NDPA) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in numerous animal species.[2][3] Animal studies have provided sufficient evidence of its carcinogenicity, leading to its classification as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2] The primary target organs for NDPA-induced carcinogenicity are the liver, respiratory tract, kidney, and esophagus.[2] Metabolic activation of NDPA, primarily through cytochrome P450-mediated α-hydroxylation, is a critical step in its mechanism of carcinogenic action, leading to the formation of DNA-reactive intermediates.[4][5]

Carcinogenicity

Animal studies have unequivocally demonstrated the carcinogenic potential of NDPA across different species and routes of administration.

Summary of Carcinogenicity Studies

| Species | Route of Administration | Target Organs for Tumor Induction | Reference |

| Rat | Oral | Liver, Kidney, Esophagus, Respiratory Tract | [2][6] |

| Rat | Subcutaneous Injection | Liver, Respiratory Tract | [2] |

| Hamster | Subcutaneous Injection | Respiratory Tract, Liver | [2] |

| Syrian Golden Hamster | Intratracheal Instillation | Respiratory Organs | [7] |

Quantitative Carcinogenicity Data

A comparative study in Syrian golden hamsters exposed to various N-nitroso compounds via intratracheal instillation provided the following data for NDPA:

| Compound | Total Dose | Tumor Incidence in Respiratory Organs | Reference |

| N-Nitrosodipropylamine (NDPA) | 1.5 mg | 72% | [7] |

| N-Nitrosodiethylamine (NDEA) | 1.5 mg | 100% | [7] |

| N-Nitrosodimethylamine (NDMA) | 1.5 mg | 6% | [7] |

| N-Nitrosomorpholine (NMOR) | 1.5 mg | 43% | [7] |

| N-Nitrosopyrrolidine (NPYR) | 1.5 mg | 0% | [7] |

| Control (Vehicle) | - | 4% | [7] |

Metabolism and Mechanism of Action

The carcinogenicity of NDPA is intrinsically linked to its metabolic activation.

Metabolic Activation Pathway

The primary pathway for the metabolic activation of NDPA is initiated by the oxidation of the α-carbon atom by cytochrome P450 (CYP) enzymes in the liver.[4][8] This hydroxylation reaction is a critical step that leads to the formation of an unstable α-hydroxy-N-nitrosodipropylamine intermediate. This intermediate then undergoes spontaneous decomposition to yield a reactive electrophile, the propylonium ion, which can alkylate cellular macromolecules, including DNA. The formation of DNA adducts is widely considered to be the initiating event in the carcinogenic process.[5]

Caption: Metabolic activation pathway of N-Nitrosodipropylamine.

Role of Cytochrome P450 Isozymes

In vitro studies using rat liver microsomes have implicated several cytochrome P450 isozymes in the metabolism of NDPA. Specifically, members of the CYP2B and CYP2E1 families have been shown to play a role in its metabolic activation.[8]

Toxicokinetics

While detailed toxicokinetic studies specifically for NDPA are limited in the provided search results, general principles for N-nitrosamines can be applied. Following oral administration, N-nitrosamines are typically rapidly and almost completely absorbed from the gastrointestinal tract. They are then distributed throughout the body.[9] Metabolism, as described above, occurs primarily in the liver. Elimination of metabolites occurs mainly through the urine.

Experimental Protocols

Carcinogenicity Bioassay in Syrian Golden Hamsters

The following is a generalized workflow for a carcinogenicity study, based on the methodology described by Ishinishi et al. (1988).[7]

Caption: Generalized workflow for a carcinogenicity bioassay.

Methodology Details:

-

Animals: Male Syrian golden hamsters.

-

Test Substance: N-Nitrosodipropylamine dissolved in a suitable vehicle (e.g., phosphate (B84403) buffer solution).

-

Dosing Regimen: Intratracheal instillations once a week for 15 weeks. The total dose administered was 1.5 mg per animal.

-

Control Group: Treated with the vehicle only.

-

Observation Period: Animals were observed for their entire lifespan.

-

Endpoint: The incidence of tumors in the respiratory organs and liver was determined through histopathological examination.[7]

Conclusion

The toxicological profile of N-Nitrosodipropylamine is characterized by its potent carcinogenicity in multiple animal species, with the liver and respiratory system being primary target organs. Its mechanism of action is dependent on metabolic activation to a DNA-reactive electrophile. While direct toxicological data for N-Nitrosodipropylamine-d14 is lacking, the comprehensive data available for the non-deuterated form provides a strong basis for considering it a probable carcinogen and for handling it with appropriate safety precautions in a research setting. Further studies would be required to definitively determine if isotopic labeling quantitatively alters its toxicological potency.

References

- 1. Buy this compound | 93951-96-3 [smolecule.com]

- 2. N-Nitrosodi-n-propylamine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. The metabolism of nitrosodi-n-propylamine, nitrosodiallylamine and nitrosodiethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-n-propylamine to the lung of Syrian golden hamsters following intermittent instillations to the trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for N-Nitrosodi-n-Propylamine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Sensitivity Analysis of N-Nitrosodipropylamine (NDPA) in Pharmaceutical Products Using N-Nitrosodipropylamine-d14 as an Internal Standard by GC-MS/MS

Introduction

N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] Regulatory agencies worldwide have established stringent limits for the presence of these impurities in drug substances and products.[3] Consequently, highly sensitive and robust analytical methods are required for the accurate quantification of nitrosamines at trace levels.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile nitrosamines due to its high sensitivity and selectivity.[2][4] The use of a stable isotope-labeled internal standard, such as N-Nitrosodipropylamine-d14 (NDPA-d14), is crucial for achieving accurate and precise quantification. This is because the deuterated internal standard closely mimics the chemical and physical properties of the target analyte (NDPA), allowing it to compensate for variations in sample preparation, injection volume, and instrument response.[5] This application note provides a detailed protocol for the determination of N-Nitrosodipropylamine (NDPA) in pharmaceutical products using NDPA-d14 as an internal standard with analysis by GC-MS/MS.

Experimental Workflow

The overall experimental workflow for the analysis of NDPA in pharmaceutical products using NDPA-d14 as an internal standard is depicted in the following diagram.

Caption: Experimental workflow for NDPA analysis.

Detailed Experimental Protocol

This protocol is a representative method for the analysis of NDPA in solid dosage forms. Method validation is required for specific drug products.

1. Materials and Reagents

-

N-Nitrosodipropylamine (NDPA) reference standard

-

This compound (NDPA-d14) internal standard

-

Dichloromethane (B109758) (DCM), HPLC or GC grade

-

Methanol (B129727), HPLC grade

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH)

-

15 mL polypropylene (B1209903) centrifuge tubes

-

Volumetric flasks

-

Micropipettes

-

Vortex mixer

-

Centrifuge

-

GC autosampler vials with inserts

2. Standard Solution Preparation

-

NDPA Stock Solution (e.g., 50 µg/mL): Accurately weigh a suitable amount of NDPA reference standard and dissolve it in methanol in a volumetric flask to achieve the target concentration.[6]

-

NDPA-d14 Internal Standard (ISTD) Stock Solution (e.g., 1000 µg/mL): Prepare a stock solution of NDPA-d14 in dichloromethane or methanol.[6]

-

ISTD Working Solution (e.g., 200 ng/mL): Dilute the ISTD stock solution with methanol to the desired working concentration.[6]

-

Calibration Standards: Prepare a series of calibration standards by diluting the NDPA stock solution with dichloromethane to cover the desired concentration range (e.g., 1-100 ng/mL). Spike each calibration standard with the ISTD working solution to a constant concentration (e.g., 20 ng/mL).

3. Sample Preparation

-

Weigh an amount of powdered tablets or drug substance equivalent to approximately 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[7]

-

Add a known volume of the NDPA-d14 ISTD working solution to the sample.

-

Add 10 mL of 1M NaOH solution to the tube.[7]

-

Vortex the tube for at least 5 minutes to ensure complete dissolution or suspension of the sample.[7]

-

Add 2.0 mL of dichloromethane to the suspension and vortex for another 5 minutes to extract the nitrosamines.[7]

-

Centrifuge the suspension at approximately 4000 rpm for 5 minutes to separate the aqueous and organic layers.[8]

-

Carefully transfer the lower organic (dichloromethane) layer to a GC autosampler vial for analysis.

4. GC-MS/MS Instrumental Parameters

The following are typical GC-MS/MS parameters. These should be optimized for the specific instrument being used.

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 70°C for 4 min, ramp at 20°C/min to 240°C, hold for 3.5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Ion Source Temp. | 230 °C |

| Interface Temp. | 250 °C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

5. MRM Transitions

The following are example MRM transitions for NDPA and NDPA-d14. The quantifier transition is typically the most intense.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| NDPA | 130.1 | 113.1 | 4 | Quantifier |

| NDPA | 101.1 | 70.1 | 6 | Qualifier |

| NDPA-d14 | 144.2 | 50.0 | 10 | Quantifier |

| NDPA-d14 | 78.1 | 46.0 | 10 | Qualifier |

Note: The specific precursor and product ions and collision energies should be optimized for the instrument in use.[9]

Data Presentation and Performance

The use of NDPA-d14 as an internal standard allows for the generation of robust and reliable quantitative data. The performance of the method should be assessed through validation, with typical acceptance criteria summarized below.

| Parameter | Typical Value/Range | Acceptance Criteria |

| Linearity (r²) | > 0.995 | A linear relationship between concentration and response |

| Calibration Range | 1 - 60 ppb (ng/g) | Should cover the expected range of the impurity |

| Limit of Quantitation (LOQ) | 1 - 10 ppb (ng/g) | The lowest concentration that can be reliably quantified |

| Accuracy (Recovery) | 70 - 130% | The closeness of the measured value to the true value |

| Precision (%RSD) | < 20% | The degree of agreement among individual test results |

Data compiled from multiple sources.[10][11][12]

Signaling Pathways and Logical Relationships

The use of an internal standard in quantitative analysis is based on a logical relationship that corrects for analytical variability. The following diagram illustrates this principle.

Caption: Principle of internal standard correction.

The use of this compound as an internal standard in the GC-MS/MS analysis of NDPA in pharmaceutical products provides a robust and reliable method for quantification at trace levels. The near-identical chemical and physical properties of the deuterated standard to the native analyte ensure that variations introduced during sample preparation and analysis are effectively compensated for, leading to accurate and precise results. This methodology is essential for ensuring the safety and quality of pharmaceutical products and for meeting stringent regulatory requirements.

References

- 1. Simultaneous determination of low molecular weight nitrosamines in pharmaceutical products by fast gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. filab.fr [filab.fr]

- 5. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov.tw [fda.gov.tw]

- 7. edqm.eu [edqm.eu]

- 8. Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. brieflands.com [brieflands.com]

- 12. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

Application Notes and Protocols for the LC-MS/MS Quantification of Nitrosamines Using N-Nitrosodipropylamine-d14

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory agencies worldwide have established stringent limits for these impurities, necessitating highly sensitive and selective analytical methods for their detection and quantification at trace levels.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high sensitivity and selectivity.[3][4]

The use of stable isotope-labeled internal standards, such as N-Nitrosodipropylamine-d14 (NDPA-d14), is crucial for accurate and reliable quantification.[2][5] This approach, known as isotope dilution mass spectrometry, compensates for variations in sample preparation, matrix effects, and instrument response, ensuring robust and precise results.[3] NDPA-d14 is a suitable internal standard for the quantification of a range of nitrosamines, particularly for compounds like N-nitrosodipropylamine (NDPA), N-nitrosodibutylamine (NDBA), and others with similar chemical properties.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the quantification of nitrosamine (B1359907) impurities in various matrices using LC-MS/MS with this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. The labeled standard (in this case, NDPA-d14) is chemically identical to the native analyte (NDPA) but has a different mass due to the replacement of hydrogen atoms with deuterium. As the labeled and unlabeled compounds exhibit nearly identical behavior during sample extraction, chromatography, and ionization, any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard. The concentration of the native analyte is then determined by comparing the ratio of the mass spectrometer's response for the analyte to that of the internal standard.

Quantitative Performance Data

The following tables summarize the typical performance characteristics of LC-MS/MS methods for the quantification of various nitrosamines using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation, matrix, and method conditions.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

| Nitrosamine Compound | Abbreviation | Typical LOD (ng/mL or ppb) | Typical LOQ (ng/mL or ppb) | Reference |

| N-Nitrosodipropylamine | NDPA | 0.4 - 1.0 | 1.23 - 4.12 | [6][7][8] |

| N-Nitrosodibutylamine | NDBA | 0.5 - 2.0 | 1.5 - 5.0 | [6][7] |

| N-Nitrosopiperidine | NPIP | 0.8 - 3.0 | 2.5 - 10.0 | [6] |

Note: this compound is most suitable as an internal standard for NDPA and other structurally similar, less polar nitrosamines.[6] For more volatile and polar nitrosamines like NDMA, a corresponding deuterated standard such as NDMA-d6 is often used in conjunction.[6][7]

Table 2: Linearity and Precision

| Nitrosamine Compound | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |

| N-Nitrosodipropylamine (NDPA) | 1.0 - 100 | > 0.99 | 3.4 - 8.0 | 4.4 - 11.3 | [5] |

| N-Nitrosodibutylamine (NDBA) | 1.0 - 100 | > 0.99 | < 15 | < 15 | [9] |

Experimental Protocols

This section provides a detailed protocol for the analysis of nitrosamines in a drug product matrix using LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents

-

This compound (NDPA-d14) certified reference material

-

Reference standards for all target nitrosamines

-

LC-MS grade water, methanol (B129727), acetonitrile, and formic acid

-

Drug product/substance for analysis

-

Volumetric flasks, pipettes, and autosampler vials

-

Syringe filters (e.g., 0.22 µm PVDF)[3]

-

Centrifuge

2. Standard Solution Preparation

-

Internal Standard (ISTD) Stock Solution: Prepare a stock solution of NDPA-d14 in methanol at a concentration of approximately 1 µg/mL.

-

Nitrosamine Stock Solution: Prepare a mixed stock solution of the target nitrosamines in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the nitrosamine stock solution and spiking a fixed concentration of the ISTD stock solution into each. The final concentration of the ISTD should be consistent across all calibration standards and samples.

3. Sample Preparation

The following is a general sample preparation workflow. The specific solvent and concentrations may need to be optimized based on the drug product's solubility and matrix composition.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. waters.com [waters.com]

- 5. Liquid chromatography-tandem mass spectrometry determination of N-nitrosamines released from rubber or elastomer teats and soothers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dspace.incdecoind.ro [dspace.incdecoind.ro]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Determination of N-Nitrosodipropylamine (NDPA) in Food and Beverage Testing

Introduction

N-Nitrosodipropylamine (NDPA) is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens.[1] The formation of N-nitrosamines, including NDPA, can occur in various food and beverage products during processing, preservation, and preparation.[2][3] Common food items where N-nitrosamines have been detected include cured meats, fish, cheese, and beer.[3][4] Due to the potential health risks associated with these compounds, regulatory bodies and food safety organizations worldwide have established a need for sensitive and reliable analytical methods to monitor their levels in the food supply.[3][5] This document provides detailed application notes and protocols for the analysis of NDPA in food and beverage matrices, intended for researchers, scientists, and professionals in the field of food safety and drug development. The methodologies described herein cover sample preparation, chromatographic separation, and mass spectrometric detection.

Analytical Methodologies Overview

The determination of NDPA in complex food and beverage matrices requires robust analytical methods capable of achieving low detection and quantification limits. The most commonly employed techniques involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).[2][5] The choice of methodology often depends on the specific food matrix, the required sensitivity, and the available instrumentation.

Key Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS): These are the primary methods for the analysis of volatile nitrosamines like NDPA.[6] GC provides excellent separation of volatile compounds, while MS and MS/MS offer high sensitivity and selectivity for detection and quantification.[5][7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While GC-MS is more common for volatile nitrosamines, LC-MS/MS is also a powerful tool, particularly for less volatile or thermally labile nitrosamines.[5][8] It can offer advantages in terms of reduced sample preparation complexity for certain matrices.

-

Gas Chromatography-Thermal Energy Analyzer (GC-TEA): The TEA is a highly specific detector for nitrosamines.[2][4] Although less common now with the widespread availability of MS detectors, it is still a valid and sensitive technique.

Sample Preparation:

Effective sample preparation is a critical step to isolate NDPA from the complex food matrix, minimize interference, and concentrate the analyte to detectable levels.[9][10] Common techniques include:

-

Liquid-Liquid Extraction (LLE): A conventional method using organic solvents like dichloromethane (B109758) to extract nitrosamines.[11][12]

-

Solid-Phase Extraction (SPE): A widely used technique for cleanup and concentration of the extract.[13][14]

-

Dynamic Headspace (DHS): A solventless extraction technique that involves purging the headspace above a sample and concentrating the volatiles on a sorbent trap.[11]

-

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is used to absorb analytes from the sample or its headspace.[2][14]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for the determination of N-nitrosamines, including NDPA, in food and beverage matrices.

Table 1: Method Detection and Quantification Limits for N-Nitrosamines in Various Matrices

| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| N-Nitrosamines | Meat Products | GC-CI/MS | 0.15 - 0.37 µg/kg | 0.50 - 1.24 µg/kg | [12] |

| N-Nitrosamines | Rice Soup | GC-PCI-MS/MS | 0.10 - 0.18 µg/kg | - | [13] |

| N-Nitrosamines | Apple Juice | GC-PCI-MS/MS | 0.10 - 0.19 µg/kg | - | [13] |

| N-Nitrosamines | Corn Oil | GC-PCI-MS/MS | 0.10 µg/kg | - | [13] |

| N-Nitrosamines | 20% Alcohol | GC-PCI-MS/MS | 0.10 - 0.25 µg/kg | - | [13] |

| NDMA | Beer | HPLC-UV | 0.04 µg/L | - | [2] |

| N-Nitrosamines | Water | LC-HRAM-MS | 0.4 - 12 ng/L | - | [15] |

| N-Nitrosamines | Drinking Water | LC-MS/MS | 0.1 - 10.6 ng/L | - | [16][17] |

Table 2: Recovery Rates for N-Nitrosamine Analysis

| Analyte | Matrix | Spiking Level | Recovery Rate (%) | Reference |

| N-Nitrosamines | Cooked Ham | 10 µg/kg | 70 - 114% | [12] |

| N-Nitrosamines | Cooked Ham | 100 µg/kg | 70 - 114% | [12] |

| N-Nitrosamines | Meat Products | - | ~85% | [2] |

| N-Nitrosamines | Drinking Water | - | 68 - 83% | [15] |

| N-Nitrosamines | Wastewater | - | 68 - 83% | [15] |

| N-Nitrosamines | Drinking Water | - | 41 - 111% | [16][17] |

| Eight N-Nitrosamines | Drug Product | QC Samples | 89.5 - 112.0% | [18] |

Experimental Protocols

Protocol 1: Determination of NDPA in Processed Meats by GC-MS/MS

This protocol is based on a liquid extraction method followed by gas chromatography-tandem mass spectrometry analysis.[12]

1. Materials and Reagents

-

N-Nitrosodipropylamine (NDPA) analytical standard

-

N-Nitrosodipropylamine-d14 (NDPA-d14) internal standard

-

Dichloromethane (DCM), analytical grade

-

Phosphate (B84403) buffer solution (pH 7.0)

-

Sodium sulfate (B86663), anhydrous

-

Homogenizer or blender

-

Centrifuge

-

GC-MS/MS system

2. Sample Preparation

-

Weigh 5.0 g of the homogenized meat sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of NDPA-d14 internal standard solution.

-

Add 10 mL of dichloromethane to the tube.

-

Homogenize the sample for 2 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully transfer the organic (bottom) layer to a clean tube.

-

Repeat the extraction with another 10 mL of dichloromethane.

-

Combine the organic extracts.

3. Clean-up

-

Add 5 mL of phosphate buffer solution (pH 7.0) to the combined extract.

-

Vortex for 1 minute and allow the layers to separate.

-

Discard the aqueous (upper) layer.

-

Pass the organic layer through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

4. GC-MS/MS Analysis

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 40 °C, hold for 2 min, ramp to 180 °C at 10 °C/min, then to 280 °C at 20 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Ionization Mode: Electron Ionization (EI)

-

MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for both NDPA and NDPA-d14 for quantification and confirmation.

5. Quantification

-

Create a calibration curve using standard solutions of NDPA spiked with a constant concentration of the internal standard (NDPA-d14).

-

Calculate the concentration of NDPA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Analysis of NDPA in Beverages using Dynamic Headspace (DHS) GC-MS

This protocol describes a solventless extraction method suitable for liquid matrices like beer or juice.[11]

1. Materials and Reagents

-

N-Nitrosodipropylamine (NDPA) analytical standard

-

This compound (NDPA-d14) internal standard

-

10 mL screw-capped vials with septa

-

DHS-GC-MS system with a Tenax® TA-packed sorbent tube

2. Sample Preparation

-

Pipette 1.0 mL of the beverage sample into a 10 mL screw-capped vial.

-

Spike the sample with 25 ng of NDPA-d14 internal standard.[11]

-

Seal the vial immediately.

3. DHS Extraction

-

Incubate the vial at 50 °C for 2 minutes in the DHS autosampler.[11]

-

Purge the headspace with helium at a flow rate of 50 mL/min for 15 minutes, trapping the volatiles on the Tenax® TA tube at 25 °C.[11] The total trap volume will be 750 mL.[11]

4. Thermal Desorption and GC-MS Analysis

-

Desorption: Desorb the trapped analytes from the Tenax® tube by rapidly heating it to 280 °C for 3 minutes with a helium flow of 50 mL/min, transferring the analytes to the GC column.[11]

-

GC Column: Use a suitable capillary column for volatile organic compounds.

-

Oven Program: Optimize the temperature program to achieve good separation of NDPA from other volatile compounds.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target ions of NDPA and its internal standard.

5. Quantification

-

Prepare a calibration curve by analyzing standard solutions of NDPA and NDPA-d14 under the same DHS-GC-MS conditions.

-

Quantify the amount of NDPA in the beverage sample based on the internal standard calibration.

Diagrams

Caption: Workflow for NDPA analysis in meat by GC-MS/MS.

Caption: Workflow for NDPA analysis in beverages by DHS-GC-MS.

References

- 1. medinstitute.com [medinstitute.com]

- 2. qascf.com [qascf.com]

- 3. skpharmteco.com [skpharmteco.com]

- 4. The determination of N-nitrosamines in food: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. waters.com [waters.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Best Practices for Sample Preparation in Food Analysis • Food Safety Institute [foodsafety.institute]

- 11. grupobiomaster.com [grupobiomaster.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. lcms.cz [lcms.cz]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Application Note: High-Sensitivity Analysis of N-Nitrosamines in Water Samples Using N-Nitrosodipropylamine-d14 Isotope Dilution

Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring and water quality assessment.

Introduction N-Nitrosamines are a class of disinfection byproducts (DBPs) that can form in drinking water during treatment processes like chlorination or chloramination.[1] Many of these compounds are classified as probable human carcinogens, making their detection at ultra-trace levels a significant public health concern.[2] N-nitrosodimethylamine (NDMA) is one of the most frequently detected nitrosamines in water supplies.[1][3] To ensure accurate and reliable quantification of these contaminants, stable isotope-labeled internal standards are employed in analytical methods. N-Nitrosodipropylamine-d14 (NDPA-d14) is a widely used internal standard for the analysis of various nitrosamines in water matrices due to its chemical similarity to the target analytes and its distinct mass, which allows for precise measurement using mass spectrometry.[4][5]

This application note details a robust protocol for the determination of multiple N-nitrosamines in drinking and environmental water samples. The method utilizes solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using either gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotope dilution with NDPA-d14 as the internal standard corrects for variations in extraction efficiency and matrix effects, ensuring high accuracy and precision.[4][6]

Principle of Isotope Dilution

Isotope dilution is a powerful analytical technique used for precise quantification. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard, e.g., NDPA-d14) to the unknown sample. The labeled and unlabeled compounds are assumed to behave identically during sample preparation and analysis. By measuring the relative response of the native analyte to the isotopically labeled standard via mass spectrometry, the concentration of the native analyte in the original sample can be determined with high accuracy, as the ratio is unaffected by sample loss during preparation.[6]

Caption: Principle of the isotope dilution method for water contaminant analysis.

Experimental Protocols

This protocol is based on methodologies adapted from U.S. EPA Method 521 and other established analytical procedures.[7][8]

1. Reagents and Standards

-

Reagent Water: High-purity water, free from interfering analytes.

-

Solvents: Methanol (B129727), Dichloromethane (DCM), Ethyl Acetate (Pesticide or LC-MS grade).

-

Standards: Certified reference standards for target nitrosamines (e.g., NDMA, NDEA, NDPA, etc.).

-

Internal Standard Stock Solution: A stock solution of this compound (NDPA-d14) prepared in methanol.[8]

-

Surrogate Standard (Optional): N-Nitrosodimethylamine-d6 (NDMA-d6) can be used as a surrogate to monitor method performance.[4]

-

Solid-Phase Extraction (SPE) Cartridges: Coconut charcoal-based cartridges are commonly used.[9][10]

2. Sample Collection and Preservation

-

Collect samples in amber glass bottles to prevent photolytic degradation of nitrosamines.[11]

-

Do not pre-rinse the bottles with the sample.[12]

-

Dechlorinate the sample at the time of collection by adding sodium thiosulfate.

-

Store samples at or below 4°C and protect from light until extraction.[12] The maximum holding time before extraction is typically 7 days.[12]

3. Sample Preparation: Solid-Phase Extraction (SPE) The following procedure is a general guideline for concentrating nitrosamines from a water sample.

-

Fortification: Add a known quantity of the NDPA-d14 internal standard (and surrogate, if used) to a 500 mL water sample.[7]

-

Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with sequential washes of dichloromethane, methanol, and reagent water.

-

Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 10-15 mL/min).

-

Cartridge Drying: After loading, dry the cartridge by purging with nitrogen or air to remove residual water.

-

Elution: Elute the trapped nitrosamines from the cartridge using a small volume of an appropriate solvent, such as dichloromethane.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The solvent may be exchanged to methanol for LC-MS analysis.[7]

Caption: General experimental workflow for nitrosamine (B1359907) analysis in water.

4. Instrumental Analysis Analysis can be performed using either LC-MS/MS or GC-MS/MS. Both techniques offer the high sensitivity and selectivity required for detecting ng/L concentrations.

A. LC-MS/MS Method

-

Chromatographic Column: C18 column (e.g., Poroshell EC-C18).[7]

-

Mobile Phase: A gradient of 0.1% formic acid in water and methanol is commonly used.[7][8]

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is often employed.[7]

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

B. GC-MS/MS Method

-

Chromatographic Column: DB-624 or similar polarity column.[13]

-